3-Amino-2-methoxypropan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

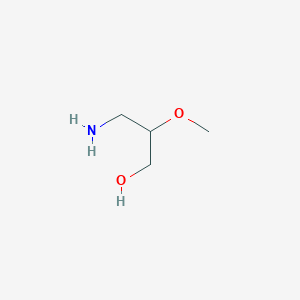

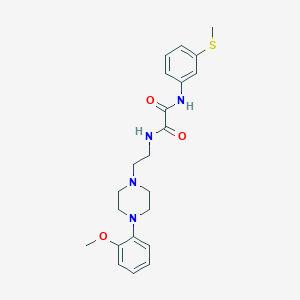

3-Amino-2-methoxypropan-1-ol , also known as 1-amino-3-methoxypropan-2-ol , is a chemical compound with the molecular formula C₄H₁₂ClNO₂ . It is a colorless, hygroscopic solid that plays a significant role in various synthetic processes and pharmaceutical applications .

Synthesis Analysis

The synthesis of 3-amino-2-methoxypropan-1-ol involves several methods, including alkylation , reduction , and protecting group manipulations . One common approach is the reduction of 3-nitro-2-methoxypropan-1-ol using a suitable reducing agent (e.g., sodium borohydride or hydrogen gas over a metal catalyst ). The resulting amino alcohol can then be isolated and characterized .

Molecular Structure Analysis

The compound’s molecular structure consists of an amino group (-NH₂) attached to the carbon atom adjacent to the methoxy group (-OCH₃) . The hydroxyl group (-OH) on the adjacent carbon completes the structure. The hydrochloride salt form is commonly encountered in research and industrial settings .

Chemical Reactions Analysis

3-Amino-2-methoxypropan-1-ol participates in various chemical reactions, including amine derivatization , esterification , and alkylation . It serves as a building block for the synthesis of more complex molecules, such as pharmaceutical intermediates and chiral ligands .

Physical And Chemical Properties Analysis

Scientific Research Applications

Antimalarial Activity

3-Amino-2-methoxypropan-1-ol derivatives exhibit potential in antimalarial applications. For instance, the synthesis of 2-amino-3-arylpropan-1-ols and their evaluation against Plasmodium falciparum strains have been explored. Some of these compounds demonstrated moderate antiplasmodial activity, highlighting their potential in malaria treatment (D’hooghe et al., 2011).

Enzymatic Resolution in Asymmetric Synthesis

3-Amino-2-methoxypropan-1-ol derivatives have been studied for their role in the enzymatic resolution of chiral 1,3-amino alcohols. This process is crucial in the asymmetric synthesis of compounds like (S)-dapoxetine, demonstrating the importance of these derivatives in pharmaceutical synthesis (Torre et al., 2006).

Oligonucleotide Synthesis

The compound has been utilized in the synthesis of oligonucleotides containing a primary amino group at the 5'-terminus. This application is significant in molecular biology for creating modified oligonucleotides for research and therapeutic purposes (Connolly, 1987).

Industrial and Chemical Synthesis

2-Methoxypropan-1-ol, closely related to 3-amino-2-methoxypropan-1-ol, is involved in various industrial applications. It's a by-product in manufacturing processes and is found in paints, solvents, varnishes, and as a chemical synthesis intermediate (Kilanowicz-Sapota & Klimczak, 2021).

Catalytic Amination

Studies on the catalytic amination of similar compounds, such as 1-methoxy-2-propanol, over silica-supported nickel, have shown the potential of these compounds in chemical reactions essential for producing various industrial and pharmaceutical products (Bassili & Baiker, 1990).

Mechanism of Action

The compound’s specific mechanism of action depends on its context within a larger chemical or biological system. As an amino alcohol, it can act as a nucleophile in reactions involving carbonyl compounds or other electrophiles. Its reactivity and selectivity are influenced by neighboring functional groups and reaction conditions .

Future Directions

Research on 3-amino-2-methoxypropan-1-ol continues to explore its applications in drug synthesis, catalysis, and materials science. Future investigations may focus on optimizing synthetic routes, developing new derivatives, and understanding its biological interactions .

For more detailed information, you can refer to the provided references .

properties

IUPAC Name |

3-amino-2-methoxypropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-7-4(2-5)3-6/h4,6H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEJJZSYLNCLIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-methoxypropan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2631883.png)

![3-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2631884.png)

![methyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2631888.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2631891.png)

![Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2631892.png)

![7-(4-chlorophenyl)-1-methyl-3-(2-methylbenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631895.png)